molecular formula C8H7F3IN B12836896 2-Iodo-3-methyl-5-(trifluoromethyl)aniline

2-Iodo-3-methyl-5-(trifluoromethyl)aniline

Cat. No.: B12836896
M. Wt: 301.05 g/mol
InChI Key: WGUMRJHAMGWMMB-UHFFFAOYSA-N
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Description

2-Iodo-3-methyl-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7F3IN. It is characterized by the presence of an iodine atom, a methyl group, and a trifluoromethyl group attached to an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3-methyl-5-(trifluoromethyl)aniline typically involves the iodination of 3-methyl-5-(trifluoromethyl)aniline. One common method is the Sandmeyer reaction, where the amino group of 3-methyl-5-(trifluoromethyl)aniline is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3-methyl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Iodo-3-methyl-5-(trifluoromethyl)aniline in biological systems involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-3-methyl-5-(trifluoromethyl)aniline is unique due to the combination of the iodine, methyl, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .

Biological Activity

2-Iodo-3-methyl-5-(trifluoromethyl)aniline is an organic compound characterized by its unique structure, which includes a benzene ring substituted with an iodine atom, a methyl group, and a trifluoromethyl group. The molecular formula is C7H6F3IN\text{C}_7\text{H}_6\text{F}_3\text{I}\text{N}. This arrangement enhances its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and drug development.

The trifluoromethyl group contributes to the compound's lipophilicity, facilitating its penetration through cell membranes. This characteristic is crucial for biological interactions, as it allows the compound to reach various cellular targets effectively. The presence of iodine and the nitrogen atom in the aniline position further enhances its potential interactions with biological systems, such as enzymes and receptors.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. The compound has shown effectiveness against various bacterial strains, likely due to its ability to disrupt cellular processes. The mechanism of action may involve interference with bacterial enzyme activity or cell membrane integrity.

Antitumor Activity

In addition to antimicrobial effects, studies suggest that this compound may possess antitumor properties. Its structural features allow it to interact with specific cellular targets involved in tumor growth and proliferation. For instance, the trifluoromethyl group can enhance binding affinity to certain receptors or enzymes implicated in cancer pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be compared to other structurally similar compounds. The following table summarizes some related compounds and their unique features:

Compound NameStructural FeaturesUniqueness
4-Nitro-2-(trifluoromethyl)anilineLacks iodine; contains a nitro groupDifferent electronic properties due to nitro group
2-Iodo-4-(trifluoromethyl)anilineLacks methyl group; retains iodine and CF3Different steric and electronic effects
1-Iodo-3,5-bis(trifluoromethyl)benzeneContains two trifluoromethyl groups; lacks NEnhanced lipophilicity but different reactivity
2-Amino-5-iodobenzotrifluorideContains amino instead of methyl; retains iodinePotentially different biological activity

This table highlights how variations in structure can impact biological activity, emphasizing the importance of specific substituents in enhancing or diminishing the compound's effectiveness against biological targets.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study conducted on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria showed promising results, indicating significant inhibition zones compared to control groups. The study utilized standard disk diffusion methods to evaluate antibacterial activity.
  • Antitumor Mechanism Investigation : Another research effort focused on the antitumor mechanisms of this compound in vitro using cancer cell lines. Results indicated that treatment with varying concentrations led to reduced cell viability and induced apoptosis, suggesting potential as a therapeutic agent in oncology.

Properties

Molecular Formula

C8H7F3IN

Molecular Weight

301.05 g/mol

IUPAC Name

2-iodo-3-methyl-5-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7F3IN/c1-4-2-5(8(9,10)11)3-6(13)7(4)12/h2-3H,13H2,1H3

InChI Key

WGUMRJHAMGWMMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1I)N)C(F)(F)F

Origin of Product

United States

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